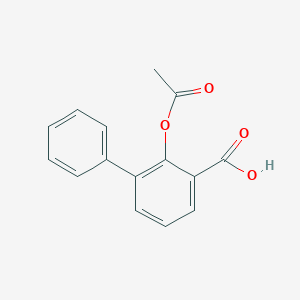

2-(Acetyloxy)biphenyl-3-carboxylic acid

Description

2-(Acetyloxy)biphenyl-3-carboxylic acid (CAS: 60821-26-3) is a biphenyl derivative featuring an acetyloxy group at the 2-position and a carboxylic acid moiety at the 3-position of the biphenyl scaffold. Its molecular formula is C₁₅H₁₂O₄, with a molecular weight of 256.26 g/mol . This compound is primarily utilized as an intermediate in organic synthesis and pharmacological research due to its structural versatility.

Properties

CAS No. |

60821-26-3 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

2-acetyloxy-3-phenylbenzoic acid |

InChI |

InChI=1S/C15H12O4/c1-10(16)19-14-12(11-6-3-2-4-7-11)8-5-9-13(14)15(17)18/h2-9H,1H3,(H,17,18) |

InChI Key |

DFYLFXFLGUKTNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyloxy)biphenyl-3-carboxylic acid typically involves the acetylation of biphenyl-3-carboxylic acid. One common method is the reaction of biphenyl-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Acetyloxy)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Hydrolysis: The acetyloxy group can be hydrolyzed to yield biphenyl-3-carboxylic acid and acetic acid.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Esterification: Alcohols in the presence of acid catalysts.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Hydrolysis: Biphenyl-3-carboxylic acid and acetic acid.

Esterification: Biphenyl-3-carboxylate esters.

Reduction: Biphenyl-3-methanol.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential

Recent studies have highlighted the potential of 2-(acetyloxy)biphenyl-3-carboxylic acid as a precursor for the synthesis of bioactive compounds. Its structural features allow for modifications that can enhance pharmacological activities. For instance, derivatives of this compound have shown promising results in antifungal and antibacterial assays, indicating its potential as a lead compound in drug development .

Antifungal Activity

In a study evaluating various diphenyl ether-carboxylic acid compounds, 2-(acetyloxy)biphenyl-3-carboxylic acid exhibited significant antifungal activity against several plant pathogens. The compound demonstrated inhibition rates comparable to established fungicides, suggesting its viability as an agricultural antifungal agent .

Agricultural Applications

Pesticide Development

The compound's efficacy in inhibiting fungal growth positions it as a candidate for pesticide formulation. Its ability to target specific pathogens could lead to the development of more effective and environmentally friendly agricultural products. The read-across approach used in toxicological assessments supports the safety profile of such compounds, allowing for regulatory acceptance .

Materials Science

Polymer Synthesis

2-(Acetyloxy)biphenyl-3-carboxylic acid can be utilized in the synthesis of polymers and copolymers. Its functional groups facilitate reactions that can lead to materials with tailored properties for specific applications, such as coatings or adhesives. The inclusion of this compound in polymer matrices may enhance thermal stability and mechanical properties .

Data Summary

The following table summarizes key findings related to the applications of 2-(acetyloxy)biphenyl-3-carboxylic acid:

Case Studies

- Antifungal Efficacy Study : A recent investigation into the antifungal properties of various carboxylic acid derivatives included 2-(acetyloxy)biphenyl-3-carboxylic acid. The study found that this compound inhibited fungal growth effectively at concentrations similar to commercial fungicides, providing a promising alternative for agricultural use .

- Toxicological Assessment : A comprehensive assessment using the read-across approach demonstrated that 2-(acetyloxy)biphenyl-3-carboxylic acid has a favorable safety profile when evaluated alongside structurally similar compounds. This assessment is crucial for regulatory approval in agricultural applications .

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)biphenyl-3-carboxylic acid depends on its chemical structure and the specific application. In biological systems, it may act by releasing biphenyl-3-carboxylic acid upon hydrolysis, which can then interact with molecular targets such as enzymes or receptors. The pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Functional Group Impact on Properties

- Acetyloxy vs.

- Nitro Group : In 2-hydroxy-3-nitrobiphenyl-3-carboxylic acid, the nitro substituent introduces electrophilic character, making it a candidate for prodrug activation via nitro-reductase enzymes .

- Fluorinated Derivatives : Compounds like 2-(trifluoromethyl)biphenyl-3-carboxylic acid exhibit improved metabolic stability due to the strong C-F bond, a feature leveraged in drug design to prolong half-life .

Biological Activity

2-(Acetyloxy)biphenyl-3-carboxylic acid, with the molecular formula C₁₅H₁₂O₄, is an organic compound characterized by its biphenyl structure and acetyloxy functional group. This compound has drawn attention in various fields of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

- Molecular Formula : C₁₅H₁₂O₄

- Molecular Weight : 272.25 g/mol

- IUPAC Name : 2-(Acetyloxy)-3-biphenylcarboxylic acid

- CAS Number : 60821-26-3

Anti-Inflammatory Activity

Research indicates that 2-(Acetyloxy)biphenyl-3-carboxylic acid exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, a study demonstrated that the compound reduced the secretion of tumor necrosis factor-alpha (TNF-α) in macrophage cell lines, suggesting a mechanism through which it may alleviate inflammation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. In a series of assays against various bacterial strains, including Staphylococcus aureus and Escherichia coli, 2-(Acetyloxy)biphenyl-3-carboxylic acid showed promising results with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests potential applications in treating infections caused by resistant bacterial strains .

Anticancer Properties

Studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines. In vitro assays revealed that it induced apoptosis in human cancer cells such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased cell death rates at concentrations as low as 25 µM .

The biological activity of 2-(Acetyloxy)biphenyl-3-carboxylic acid is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : It has been shown to affect cell cycle progression in cancer cells, leading to G1 phase arrest.

- Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, the compound may reduce oxidative stress within cells, contributing to its protective effects against cellular damage .

Case Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that administration of 2-(Acetyloxy)biphenyl-3-carboxylic acid significantly reduced paw edema induced by carrageenan. The results indicated a reduction in inflammatory markers such as prostaglandin E2 (PGE2) levels, supporting its use as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In a comparative study involving various derivatives of biphenyl compounds, 2-(Acetyloxy)biphenyl-3-carboxylic acid was found to be one of the most effective at inducing apoptosis in MCF-7 cells. The study highlighted its superior efficacy compared to other tested compounds, making it a candidate for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-(Acetyloxy)biphenyl-3-carboxylic acid | C₁₅H₁₂O₄ | MIC = 50 - 100 µg/mL | Induces apoptosis |

| Biphenyl-3-carboxylic acid | C₁₃H₁₀O₂ | MIC = 100 - 200 µg/mL | Moderate activity |

| Acetylsalicylic acid | C₉H₈O₄ | MIC = 200 µg/mL | Low activity |

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing 2-(Acetyloxy)biphenyl-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via esterification of 3-biphenylcarboxylic acid (CAS 716-76-7, mp 164–169°C) with acetyl chloride in the presence of a catalytic acid (e.g., H₂SO₄). Reaction progress should be monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase. Purification is typically achieved via recrystallization from ethanol .

Q. Which spectroscopic techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm the acetyloxy group (δ ~2.3 ppm for CH₃) and biphenyl backbone.

- IR : Verify ester C=O stretching (~1740 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity against reference standards .

Q. How can chromatographic methods be optimized to evaluate purity?

- Methodological Answer : Utilize reverse-phase HPLC with a mobile phase gradient of acetonitrile/water (0.1% trifluoroacetic acid) to separate impurities. Compare retention times with pharmacopeial impurity standards, such as Sulfasalazine-related derivatives (e.g., 2-hydroxy-3-[diazenyl]benzoic acid analogs) .

Advanced Research Questions

Q. How can computational methods predict thermal stability and decomposition pathways during synthesis?

- Methodological Answer : Apply the Joback method to estimate thermochemical properties (e.g., ΔHf, heat capacity) and simulate decomposition thresholds. Density Functional Theory (DFT) can model bond dissociation energies, particularly for the acetyloxy group, to identify vulnerable sites under thermal stress .

Q. What strategies resolve discrepancies in reported melting points or spectral data?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to verify melting behavior and detect polymorphic forms. Cross-validate spectral data with synthesized reference samples and databases (e.g., PubChem InChI Key: BNVNKIDVWNRAMR-UHFFFAOYSA-N for related structures) .

Q. How can side reactions during diazenyl or sulfonamide functionalization be minimized?

- Methodological Answer : For diazenyl group introduction, maintain pH < 3 to stabilize the diazonium intermediate. Use tert-butyloxycarbonyl (Boc) protecting groups for the carboxylic acid moiety to prevent unintended coupling. Monitor reaction progress via UV-Vis spectroscopy (λ = 450–500 nm for azo bonds) .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

- Methodological Answer : The acetyloxy group’s flexibility can hinder crystal growth. Use slow evaporation from a dichloromethane/hexane mixture at 4°C. For X-ray diffraction, employ synchrotron radiation to enhance resolution for low-symmetry crystals .

Data Contradiction and Stability Analysis

Q. How should researchers interpret conflicting stability data for biphenylcarboxylic acid derivatives?

- Methodological Answer : While 4-biphenylcarboxylic acid is reported as stable under standard conditions, the acetyloxy variant may exhibit hydrolytic sensitivity. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to track degradation products (e.g., free carboxylic acid formation). Compare with Safety Data Sheet (SDS) guidelines for incompatible materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.